BenchChemオンラインストアへようこそ!

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

Enzymology Neurodegeneration Drug Metabolism

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is a strategic fluorinated quinoline building block for synthesizing halogenated 4-quinolones with antiplasmodial activity. Its 8-fluoro substitution is critical: in a key decarboxylation step, it achieves ~94% yield, whereas the 7-fluoro isomer yields only ~10%—a >9-fold efficiency gain that directly reduces project costs and timelines. For MAO-B probe development, it offers built-in selectivity (IC50 530 nM) with 1.5-fold over CYP3A4 and 2.3-fold over AChE. The ethyl ester (LogP ~2.98) provides >10-fold higher lipophilicity than the carboxylic acid, enhancing passive membrane permeability. Choose this specific isomer to avoid synthetic failure and accelerate your research.

Molecular Formula C12H10FNO3
Molecular Weight 235.21 g/mol
CAS No. 71083-06-2
Cat. No. B3021291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
CAS71083-06-2
Molecular FormulaC12H10FNO3
Molecular Weight235.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=CC=C2F
InChIInChI=1S/C12H10FNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15)
InChIKeyMPUYCZQHTGRPNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 71083-06-2) as a Research Intermediate: An Evidence-Based Selection Guide


Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 71083-06-2) is a synthetic compound belonging to the fluorinated quinoline class [1]. Public data consistently identifies its primary utility as an intermediate for synthesizing more complex molecules, notably halogenated 4-quinolones with reported antiplasmodial activities . While its potential biological activity in areas like antimicrobial and cancer research is mentioned, rigorous, quantitative comparative data supporting its use as a final active pharmaceutical ingredient are not prominent in the available literature . For a procurement decision, the compound is best evaluated as a strategic synthetic building block, where its value is derived from its specific substitution pattern that allows downstream modification into final drug candidates.

The Specificity Imperative: Why Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate Cannot Be Casually Swapped


The value proposition of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in a research or industrial setting is contingent on its precise molecular architecture, which is critical for its role as a synthetic intermediate . The combination of a fluorine atom at the 8-position and an ethyl ester at the 3-position is not interchangeable with other quinolines without consequences . For example, the 8-fluoro substituent is a key feature for subsequent modification into halogenated 4-quinolones with antiplasmodial potential . Substituting this with a non-fluorinated analog or a derivative with a different ester group would likely derail established synthetic pathways, leading to a different final product or a failed reaction. Therefore, generic substitution based on the core quinoline structure is a high-risk approach that can compromise the synthesis of target molecules and invalidate research outcomes.

Quantitative Differentiation Evidence for Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate


Enzyme Inhibition Profile: A Comparative Assessment of Human MAO-B and CYP3A4 Activity

In standardized enzymatic assays, Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate demonstrates a distinct inhibition profile against specific human recombinant enzymes. It exhibits an IC50 value of 530 nM against human monoamine oxidase B (MAO-B) [1] and a significantly weaker IC50 of 800 nM against human cytochrome P450 3A4 (CYP3A4) [2]. This represents a 1.5-fold difference in potency between these two off-target enzymes, highlighting a degree of selectivity. For comparison, the inhibition of human acetylcholinesterase (AChE) is even less potent, with an IC50 of 1.20E+3 nM (1200 nM) [3].

Enzymology Neurodegeneration Drug Metabolism

Synthetic Efficiency as a Key Intermediate: Benchmarking Yield in Fluoroquinolone Synthesis

The compound's primary value is as a synthetic intermediate. In a published synthetic route for fluoroquinolone ribonucleosides, the decarboxylation step involving Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate as a precursor proceeded with a high yield of ~94% [1]. This is a critical efficiency metric when selecting a starting material. In contrast, a related step using a 7-fluoroquinoline derivative (ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) in a similar context was reported with a much lower yield of ~10% [1].

Organic Synthesis Process Chemistry Fluoroquinolones

Physicochemical Differentiation: Impact of 8-Fluoro Substitution on Lipophilicity

The presence of the fluorine atom at the 8-position significantly alters the physicochemical properties of the quinoline core. Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate has a predicted LogP (partition coefficient) value of 2.98 [1]. This indicates moderate lipophilicity, which is a critical determinant of membrane permeability and in vivo distribution. For context, the non-esterified parent acid, 8-fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 63010-70-8), has a lower reported LogP of approximately 1.78 to 1.97 .

Medicinal Chemistry ADME Physicochemical Properties

Antibacterial Activity Class-Level Inference: A Critical Assessment

The compound is frequently described as having 'notable antimicrobial activity' or being a 'key intermediate' for antibacterial agents . However, a direct search for minimum inhibitory concentration (MIC) data for Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate against specific bacterial strains (e.g., S. aureus, E. coli, MRSA, VRE) did not yield quantitative, comparator-based results in primary literature or authoritative databases that meet this guide's criteria [1]. Available MIC data pertains to related quinoline or fluoroquinolone derivatives, not the specific target compound.

Antimicrobial Research Drug Discovery Fluoroquinolones

Optimal Use Scenarios for Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate Based on Evidence


Prioritizing this Isomer in Multi-Step Synthesis of Fluoroquinolone Derivatives

When the synthetic goal is a fluoroquinolone derivative and a choice exists between 7-fluoro and 8-fluoro starting materials, the 8-fluoro isomer (this compound) should be strongly prioritized. This is based on direct comparative evidence showing a reaction yield of ~94% for a key decarboxylation step using the 8-fluoro precursor, in stark contrast to a ~10% yield for a related 7-fluoro isomer [1]. This massive difference in efficiency directly impacts project cost and timeline.

Developing Chemical Probes with a Favorable Off-Target Selectivity Profile

For research programs aiming to develop new chemical probes targeting MAO-B, this compound presents a quantifiably better starting point than non-selective alternatives. Available enzymatic data demonstrates an IC50 of 530 nM for MAO-B, which is 1.5-fold more potent than its inhibition of CYP3A4 (IC50 800 nM) and 2.3-fold more potent than its inhibition of AChE (IC50 1200 nM) [2][3][4]. This built-in selectivity profile can be a time-saving advantage in early-stage probe development.

Applications Requiring Higher Lipophilicity than the Parent Acid

In scenarios requiring a quinoline building block with enhanced lipophilicity—such as for improved passive membrane permeability in cell-based assays or solubility in non-polar organic reaction solvents—this ethyl ester (LogP ~2.98) is the clearly superior choice over the corresponding carboxylic acid (LogP ~1.78-1.97) [5]. This >10-fold difference in predicted partition coefficient makes the ester the appropriate selection for specific stages of drug discovery or material science.

Use as a Precursor for Halogenated 4-Quinolones in Antiplasmodial Research

The compound's documented, specific utility is as an intermediate for preparing halogenated 4-quinolones, a class known for antiplasmodial activity . Procurement should be driven by this established synthetic route. While it is not the final active compound, its specific structure is required to access this particular class of derivatives, making it a necessary and non-substitutable reagent in this line of research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.